TRIFLUOROMETHOXY vs. SULFONAMIDE: PXR Agonism Divergence
In a direct head-to-head comparison from the same patent series, the target benzamide compound demonstrated PXR agonism with an EC₅₀ of 1,100 nM in a HepG2-CYP3A4-luciferase reporter assay, whereas the corresponding sulfonamide analog (CAS 2192745-60-9) showed no detectable PXR activation up to 10 µM [1]. This ~9-fold window for PXR engagement directly impacts CYP3A4 induction liability predictions.
| Evidence Dimension | PXR Agonist Activity (EC₅₀) |
|---|---|
| Target Compound Data | 1.10E+3 nM (EC₅₀) |
| Comparator Or Baseline | N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (EC₅₀ > 10,000 nM, no activation) |
| Quantified Difference | >9-fold selectivity window for PXR activation |
| Conditions | HepG2 cells co-expressing luciferase under CYP3A4 promoter, 24 h incubation |
Why This Matters
Procurement teams leveraging this compound for ADME-Tox profiling should not substitute the sulfonamide analog, as it lacks the PXR liability signal needed for accurate CYP induction risk assessment.
- [1] BindingDB BDBM429608; US10550091, Example LC-17. Agonist activity at human PXR in HepG2-CYP3A4-luciferase assay. https://bindingdb.org (accessed 2026). View Source
